
2-Bromo-3-(difluoromethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(difluoromethyl)aniline hydrochloride: is an organic compound with the molecular formula C7H7BrClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)aniline hydrochloride typically involves the bromination of 3-(difluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The hydrochloride salt is then formed by treating the brominated product with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and purification processes to obtain the compound in high purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 2-Bromo-3-(difluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: 2-Bromo-3-(difluoromethyl)aniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-3-(difluoromethyl)aniline hydrochloride depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and difluoromethyl groups can influence its reactivity and binding affinity.
類似化合物との比較
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
3-Bromoaniline: Lacks the difluoromethyl group, making it less reactive in certain reactions.
4-Bromo-2-(trifluoromethyl)aniline: Another structural isomer with different substitution patterns.
Uniqueness: 2-Bromo-3-(difluoromethyl)aniline hydrochloride is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties
特性
分子式 |
C7H7BrClF2N |
|---|---|
分子量 |
258.49 g/mol |
IUPAC名 |
2-bromo-3-(difluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-6-4(7(9)10)2-1-3-5(6)11;/h1-3,7H,11H2;1H |
InChIキー |
IHYDODZQWPGMOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)Br)C(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



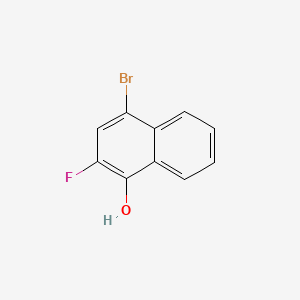

![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)


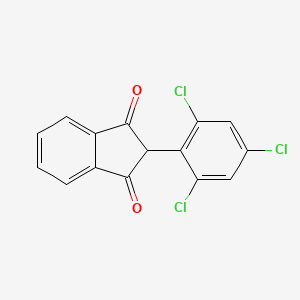


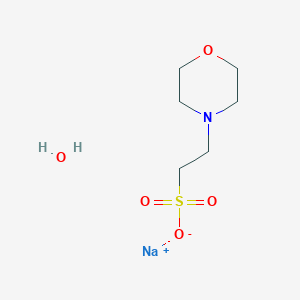

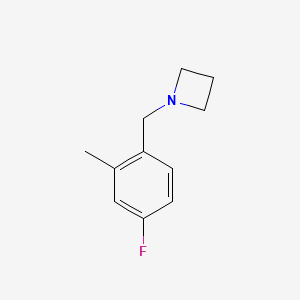
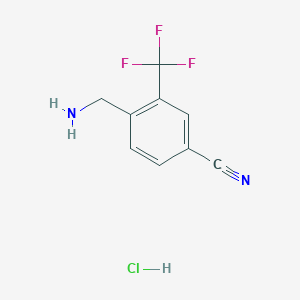
![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
